molecular formula C17H16N4O B14210327 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823795-47-7

6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14210327
CAS No.: 823795-47-7
M. Wt: 292.33 g/mol
InChI Key: YJKSUCVAORPJAR-UHFFFAOYSA-N
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Description

6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring fused with a pyridine ring and a cyclohexa-2,4-dien-1-one moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of dimethylformamide (DMF) as a solvent and palladium catalysts can facilitate the coupling reactions necessary for the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the scalability of the synthesis, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing pathways such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • **6-(Pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
  • **6-(Dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Uniqueness

What sets 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one apart is its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both dimethylamino and pyridinyl groups enhances its ability to participate in diverse chemical reactions and interact with various biological targets .

Properties

CAS No.

823795-47-7

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-[4-(dimethylamino)-5-pyridin-3-ylpyrimidin-2-yl]phenol

InChI

InChI=1S/C17H16N4O/c1-21(2)17-14(12-6-5-9-18-10-12)11-19-16(20-17)13-7-3-4-8-15(13)22/h3-11,22H,1-2H3

InChI Key

YJKSUCVAORPJAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CN=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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